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Compound of Interest

Compound Name: Hoechst 33258

Cat. No.: B15609128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hoechst 33258 is a cell-permeant, blue-emitting fluorescent dye that serves as a vital tool in

cellular and molecular biology for visualizing cell nuclei and chromosomes.[1][2] This

bisbenzimide dye specifically binds to the minor groove of double-stranded DNA, with a strong

preference for adenine-thymine (A-T) rich regions.[1][3][4] Upon binding to DNA, its

fluorescence intensity increases approximately 30-fold, providing a high signal-to-noise ratio for

clear visualization.[3][4][5] Hoechst 33258 can be used for staining both live and fixed cells

and is a common nuclear counterstain in fluorescence microscopy and flow cytometry.[1][2][6]

Its applications are diverse, ranging from cell cycle analysis and apoptosis detection to high-

content screening in drug discovery.[1][3][5]

Mechanism of Action
Hoechst 33258 is a non-intercalating agent that binds to the minor groove of B-DNA.[4][5] This

specific binding is reversible and favors sequences rich in adenine and thymine.[3][4] The

binding to A-T rich regions is stronger due to the absence of steric hindrance from the amino

groups of guanine.[4] This interaction with DNA leads to a significant enhancement of the dye's

fluorescence.[3][5] While it can bind to all nucleic acids, the fluorescence is considerably

enhanced with dsDNA.[1]
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Applications in Research and Drug Development
Nuclear Counterstaining: Hoechst 33258 is widely used to stain the nuclei of cells, providing

a clear reference point for the localization of other fluorescently labeled proteins or structures

within the cell.[1][7]

Cell Cycle Analysis: By quantifying the DNA content, Hoechst 33258 staining allows

researchers to differentiate between cells in different phases of the cell cycle (G0/G1, S, and

G2/M) using flow cytometry or fluorescence microscopy.[1][3]

Apoptosis Detection: A hallmark of apoptosis is chromatin condensation and nuclear

fragmentation. Hoechst 33258 can be used to visualize these changes, with apoptotic nuclei

appearing smaller, more condensed, and often fragmented compared to the uniformly

stained nuclei of healthy cells.[1]

Mycoplasma Contamination Detection: The dye can be used to detect mycoplasma

contamination in cell cultures by staining the extranuclear DNA of the mycoplasma, which

appear as small fluorescent particles outside the cell nuclei.[8]

Drug Delivery and Targeting: The DNA-binding property of Hoechst 33258 has been

explored in drug development as a targeting module to deliver drugs to the nucleus or to

necrotic tissues rich in extracellular DNA.[3][5] For instance, conjugating the anti-cancer drug

gemcitabine to Hoechst has been shown to enhance its delivery to tumors.[3][5]

Quantitative Data
The following tables summarize the key quantitative properties and recommended working

conditions for Hoechst 33258.

Table 1: Spectral Properties of Hoechst 33258
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Property Wavelength (nm) Notes

Excitation Maximum (with

DNA)
351 - 352 [1][7][9][10][11]

Emission Maximum (with DNA) 454 - 463 [1][10][11]

Unbound Dye Emission 510 - 540 [1][4]

Table 2: Recommended Staining Conditions

Parameter Recommended Range Notes

Stock Solution Concentration
1 - 10 mg/mL in dH₂O or

DMSO
[3][12]

Working Concentration (Fixed

Cells)
0.5 - 2 µg/mL [12]

Working Concentration (Live

Cells)
1 - 5 µg/mL [3]

Incubation Time (Fixed Cells)
10 - 30 minutes at room

temperature
[3]

Incubation Time (Live Cells) 5 - 20 minutes at 37°C [3]

Experimental Protocols
Preparation of Hoechst 33258 Stock Solution

Reconstitution: Prepare a 1 mg/mL or 10 mg/mL stock solution of Hoechst 33258 by

dissolving the powder in high-quality sterile distilled water (dH₂O) or dimethyl sulfoxide

(DMSO).[3][12]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at -20°C, protected from light.[3][9] When stored properly, the stock solution is

stable for at least one year.[9] It is not recommended to store working solutions for extended

periods.[9]
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Protocol 1: Staining of Fixed Cells
This protocol is suitable for cells grown on coverslips or in multi-well plates that have been fixed

prior to staining.

Cell Fixation: Fix cells with a suitable fixative such as 4% paraformaldehyde in phosphate-

buffered saline (PBS) for 10-15 minutes at room temperature.[3]

Washing: Wash the cells twice with PBS to remove the fixative.[3]

Permeabilization (Optional): If staining for intracellular targets other than the nucleus,

permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

Washing: Wash the cells twice with PBS.

Staining: Prepare a working solution of Hoechst 33258 at a concentration of 0.5-2 µg/mL in

PBS.[12] Add the staining solution to the cells and incubate for at least 15 minutes at room

temperature, protected from light.[12]

Washing: Wash the cells two to three times with PBS to remove unbound dye.[12]

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting

medium.

Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation

filter (e.g., DAPI filter set).[13]

Protocol 2: Staining of Live Cells
This protocol is designed for the visualization of nuclei in living cells.

Cell Culture: Grow cells in a suitable culture vessel (e.g., glass-bottom dish, multi-well plate)

to the desired confluency.

Staining Solution Preparation: Prepare a working solution of Hoechst 33258 at a

concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[3]
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Staining: Remove the existing culture medium and replace it with the Hoechst 33258
staining solution.

Incubation: Incubate the cells for 5-20 minutes at 37°C in a CO₂ incubator.[3] The optimal

incubation time may vary depending on the cell type.[3]

Washing (Optional): Washing is not always necessary for specific staining; however, to

reduce background fluorescence, the cells can be washed once or twice with fresh, pre-

warmed culture medium.[9]

Imaging: Image the live cells immediately using a fluorescence microscope equipped with a

UV excitation source and appropriate filters.[13]

Diagrams
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Start: Fixed Cells on Coverslip

Wash with PBS (2x)

Permeabilize (Optional)
0.1% Triton X-100 in PBS, 10 min

Wash with PBS (2x)

Incubate with Hoechst 33258
(0.5-2 µg/mL in PBS)

15 min, RT, protected from light

Wash with PBS (2-3x)

Mount Coverslip

Image with Fluorescence Microscope
(UV Excitation)

End

 

Start: Live Cells in Culture

Prepare Hoechst 33258 Staining Solution
(1-5 µg/mL in pre-warmed medium)

Replace Culture Medium with Staining Solution

Incubate at 37°C
5-20 min

Wash with Fresh Medium (Optional)

Image Immediately
(Fluorescence Microscope)

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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